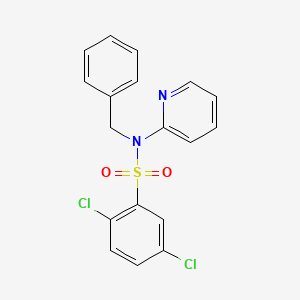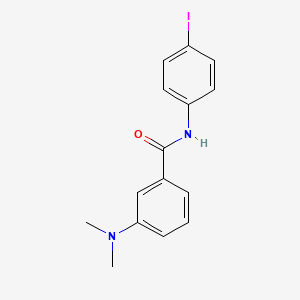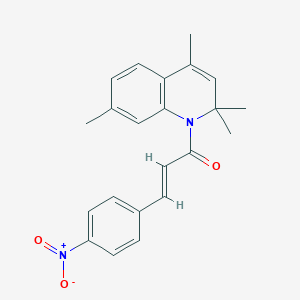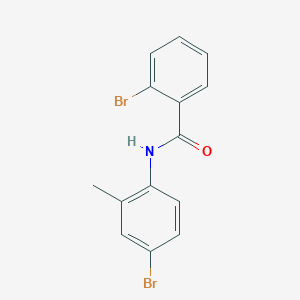![molecular formula C23H19N3O2 B14961294 3'-benzyl-1-methyl-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione](/img/structure/B14961294.png)
3'-benzyl-1-methyl-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3’-benzyl-1-methyl-1’H-spiro[indole-3,2’-quinazoline]-2,4’(1H,3’H)-dione is a complex heterocyclic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a three-dimensional architecture. This particular compound has garnered interest due to its potential biological activities, including antitumor and antibacterial properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3’-benzyl-1-methyl-1’H-spiro[indole-3,2’-quinazoline]-2,4’(1H,3’H)-dione typically involves multiple steps:
Starting Materials: The synthesis begins with ethyl 4’-amino-1’H-spiro[cycloheptane-1,2’-naphthalene]-3’-carboxylate and benzylisothiocyanate.
Formation of Intermediate: These starting materials react in ethanol to form ethyl 4’-(3-benzylthioureido)amino-1’H-spiro[cycloheptane-1,2’-naphthalene]-3’-carboxylate.
Cyclization: The intermediate undergoes cyclization using potassium hydroxide (KOH) to yield 3-benzyl-2-thioxo-2,3-dihydro-1H-spiro[benzo[h]quinazoline-5,1’-cycloheptane]-4(6H)-one.
Alkylation: The final step involves alkylation in the presence of alkali to produce the desired compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques to achieve the desired yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3’-benzyl-1-methyl-1’H-spiro[indole-3,2’-quinazoline]-2,4’(1H,3’H)-dione can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This includes nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halides (e.g., methyl iodide, ethyl iodide) in the presence of a base like KOH.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives, while reduction could produce dihydro derivatives.
Applications De Recherche Scientifique
3’-benzyl-1-methyl-1’H-spiro[indole-3,2’-quinazoline]-2,4’(1H,3’H)-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antitumor and antibacterial properties.
Medicine: Investigated for its potential therapeutic applications, particularly in cancer treatment.
Mécanisme D'action
The mechanism of action of 3’-benzyl-1-methyl-1’H-spiro[indole-3,2’-quinazoline]-2,4’(1H,3’H)-dione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in cell proliferation and survival.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-benzyl-2-thioxo-2,3-dihydro-1H-spiro[benzo[h]quinazoline-5,1’-cycloheptane]-4(6H)-one
- 2-alkylthio-substituted 3-benzyl-3H-spiro[benzo[h]quinazoline-5,1’-cycloheptane]-4(6H)-ones
Uniqueness
3’-benzyl-1-methyl-1’H-spiro[indole-3,2’-quinazoline]-2,4’(1H,3’H)-dione is unique due to its specific spirocyclic structure, which imparts distinct three-dimensional properties. This structural uniqueness can influence its biological activity and make it a valuable compound for further research and development .
Propriétés
Formule moléculaire |
C23H19N3O2 |
|---|---|
Poids moléculaire |
369.4 g/mol |
Nom IUPAC |
3-benzyl-1'-methylspiro[1H-quinazoline-2,3'-indole]-2',4-dione |
InChI |
InChI=1S/C23H19N3O2/c1-25-20-14-8-6-12-18(20)23(22(25)28)24-19-13-7-5-11-17(19)21(27)26(23)15-16-9-3-2-4-10-16/h2-14,24H,15H2,1H3 |
Clé InChI |
BVOOEWOKZVDBBZ-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=CC=CC=C2C3(C1=O)NC4=CC=CC=C4C(=O)N3CC5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-[2-(4-Chlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]-2,2,4,7-tetramethyl-1,2,3,4-tetrahydroquinoline](/img/structure/B14961211.png)
![N-benzyl-1-[2-(4-fluorophenyl)ethyl]-5-oxo-N-(pyridin-2-yl)pyrrolidine-3-carboxamide](/img/structure/B14961221.png)
![1-(4-fluorophenyl)-5-oxo-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]pyrrolidine-3-carboxamide](/img/structure/B14961227.png)
![{4-Amino-6-[(2,4-dimethylphenyl)amino]-1,3,5-triazin-2-yl}methyl 2-methylpiperidine-1-carbodithioate](/img/structure/B14961242.png)
![N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]-3-(phenylsulfonyl)propanamide](/img/structure/B14961243.png)


![N-[4-(acetylamino)-1,2,5-oxadiazol-3-yl]-4-methoxybenzamide](/img/structure/B14961269.png)
![6-methyl-2-[(4-methylquinazolin-2-yl)amino]-5-(naphthalen-1-ylmethyl)pyrimidin-4(3H)-one](/img/structure/B14961272.png)
![1-(4-fluorophenyl)-5-oxo-N-[4-(piperidin-1-ylsulfonyl)phenyl]pyrrolidine-3-carboxamide](/img/structure/B14961276.png)

![3-chloro-N'-[1-(2,3-dichlorophenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide](/img/structure/B14961285.png)


